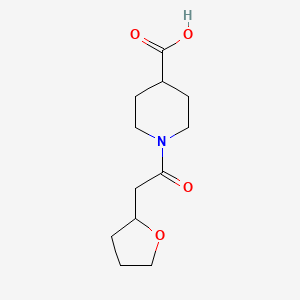
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tetrahydrofuran-2-yl acetyl group and a carboxylic acid group
准备方法
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tetrahydrofuran-2-yl acetic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like tetrahydrofuran (THF) .
Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product .
化学反应分析
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols.
科学研究应用
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
作用机制
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the active site and preventing substrate binding .
相似化合物的比较
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in similar applications, but they differ in their ring size and substitution patterns.
Piperidine derivatives: Similar to the compound , these derivatives have a piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and are used in various synthetic applications, but they lack the piperidine and carboxylic acid functionalities .
The uniqueness of this compound lies in its combination of the tetrahydrofuran and piperidine rings, along with the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-[2-(oxolan-2-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-11(8-10-2-1-7-17-10)13-5-3-9(4-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
InChI 键 |
FMIZJCOZPQRUIX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC(=O)N2CCC(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


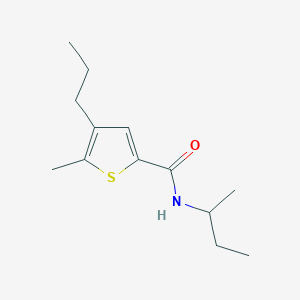
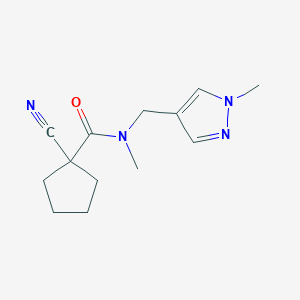
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
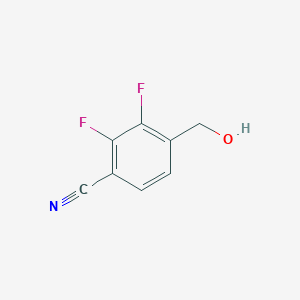
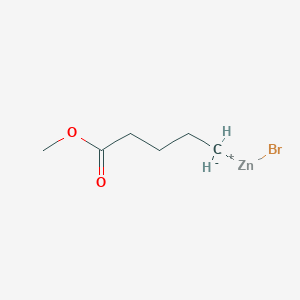
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
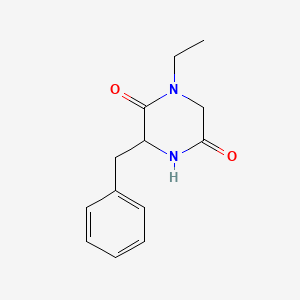
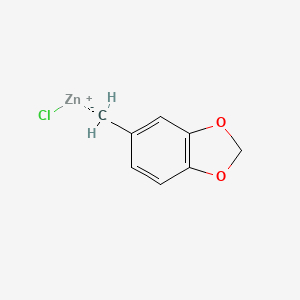
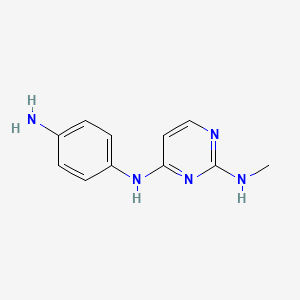
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
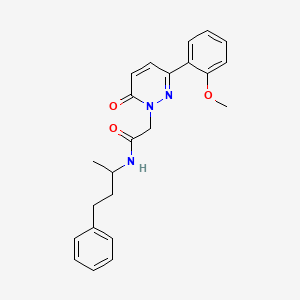
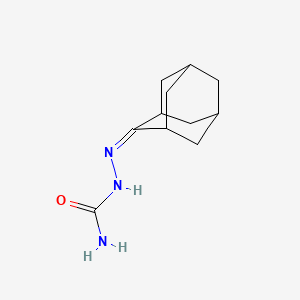
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
